Hafnium sulfate

Vue d'ensemble

Description

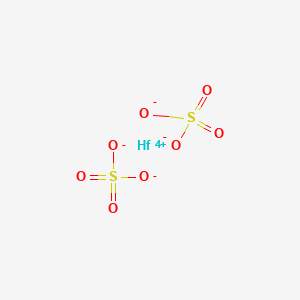

Hafnium sulfate is a compound containing the element hafnium (Hf). It tends to form inorganic compounds in the oxidation state of +4 . The molecular formula of Hafnium sulfate is Hf(SO4)2 . It is a moderately water and acid soluble Hafnium source for uses compatible with sulfates .

Synthesis Analysis

Hafnium sulfate can be prepared by reacting fuming sulfuric acid with HfCl4 . Another method involves the hydrolysis and subsequent condensation of Hf(IV) aqueous acidic solutions at 60–95 °C .Molecular Structure Analysis

The molecular structure of Hafnium sulfate is complex. By varying the concentrations of the acid and sulfate source, a variety of complex hafnium-oxo-hydroxo-sulfate clusters are isolated and structures accessed .Chemical Reactions Analysis

Hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon at higher temperatures . The hydrolysis and subsequent condensation of Hf(IV) aqueous acidic solutions at 60–95 °C result in a variety of complex hafnium-oxo-hydroxo-sulfate clusters .Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . Hafnium sulfate is a white, crystalline solid that decomposes at temperatures above 500 ℃ .Applications De Recherche Scientifique

- Hafnium plays a crucial role in modern technology and materials science. It is used in the manufacturing of semiconductors .

- Hafnium oxide (HfO2) has attracted attention to replace SiO2, due to its interesting scope of properties, e.g., high melting point, chemical stability with semiconductor, high refractive index and relatively high dielectric constant .

- The conventional silicon dioxide (SiO2) gate dielectric has a constraint of direct tunnel leakage current and the rate of dissipation increase with the decrease of layer thickness .

- Hafnium compounds are also used in catalysis .

- The influence of hafnium metal (Hf) and sulfate ions (SO2−4) on the acidic properties of SiO2 mesopores synthesized by a non-hydrothermal method was studied .

- The acidity of Hf- and (SO2−4)-modified SiO2 in the dehydration of ethanol and methanol was evaluated, resulting in a selectivity towards ethylene and dimethyl ether, respectively .

Semiconductor Manufacturing

Nuclear Reactor Control Rods

High-Temperature Alloys

Catalysis

Optics

- Hafnium-based MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability, and acidic nature .

- These MOFs have various applications including membrane development, diversified types of catalytic reactions, irradiation absorption in nuclear waste treatment, water production and wastewater treatment .

- Hafnium emits electrons easily, so it can be used as a cathode for X-ray tubes .

- Alloys of hafnium and tungsten or molybdenum are also used as electrodes for high-voltage discharge tubes .

- Hafnium can be used as a getter for many inflation systems .

- The hafnium getter can remove unnecessary gases such as oxygen and nitrogen present in the system .

- Hafnium metal has excellent welding performance, processing performance, high-temperature resistance, and corrosion resistance, so it has become an important material in the atomic energy industry .

- Hafnium has a large thermal neutron capture cross-section and is an ideal neutron absorber .

- Hafnium has the characteristics of ductility, oxidation resistance, and high-temperature resistance .

- Therefore, hafnium is also a good alloy material and is used in many alloys .

- For example, a hafnium-niobium alloy containing 10% hafnium can be used as a rocket nozzle, while a tantalum-tungsten alloy containing 2% hafnium has high creep strength and can be used as a protective material for a spacecraft .

Metal–Organic Frameworks (MOFs)

Electronic Materials

Chemistry

Atomic Energy Industry

Alloy Materials

- Hafnium is used in filaments and electrodes .

- It can be used as a cathode for X-ray tubes .

- Alloys of hafnium and tungsten or molybdenum are also used as electrodes for high-voltage discharge tubes .

- Hafnium is used in superalloys .

- These superalloys are used for special applications and contain hafnium in combination with niobium, titanium, or tungsten .

Filaments and Electrodes

Superalloys

Plasma Cutting

Gas-Filled and Incandescent Lamps

Vacuum Tubes

Nuclear Power Plants

Safety And Hazards

Orientations Futures

Hafnium dioxide, a compound related to Hafnium sulfate, has been studied for its potential in next-generation high-speed/low-power electronics . The efficiency of the self-cleaning process and the quality of the resulting semiconductor–oxide interface can be controlled by the molecular adsorption process of the ALD precursors . This suggests potential future directions for the use of Hafnium compounds in the electronics industry.

Propriétés

IUPAC Name |

hafnium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+4;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKAMHRHVYEHER-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hf(SO4)2, HfO8S2 | |

| Record name | hafnium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890765 | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Hafnium sulfate | |

CAS RN |

15823-43-5 | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015823435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

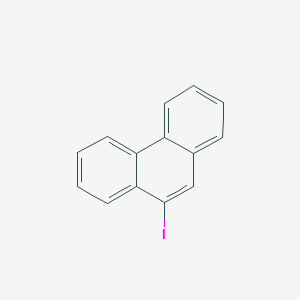

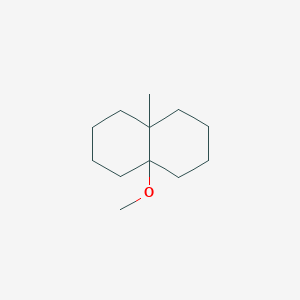

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)